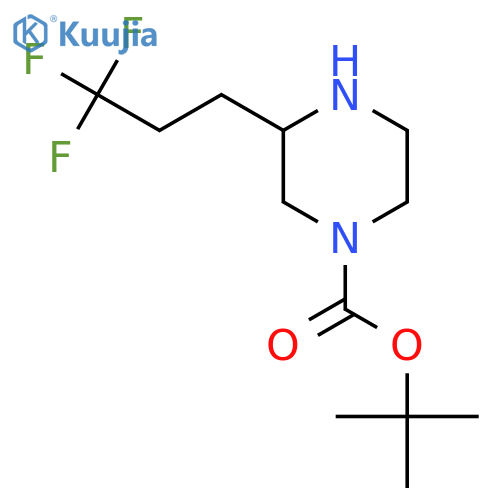

Cas no 2228812-17-5 (tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate)

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate

- 2228812-17-5

- EN300-1875794

-

- インチ: 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-6-16-9(8-17)4-5-12(13,14)15/h9,16H,4-8H2,1-3H3

- InChIKey: UFVXHHDOWARUGF-UHFFFAOYSA-N

- ほほえんだ: FC(CCC1CN(C(=O)OC(C)(C)C)CCN1)(F)F

計算された属性

- せいみつぶんしりょう: 282.15551240g/mol

- どういたいしつりょう: 282.15551240g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 41.6Ų

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1875794-2.5g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-10g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-0.25g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-1.0g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1875794-0.05g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-1g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-5.0g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1875794-0.1g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-0.5g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1875794-10.0g |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate |

2228812-17-5 | 10g |

$5774.0 | 2023-06-01 |

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate 関連文献

-

1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 3-(3,3,3-Trifluoropropyl)piperazine-1-carboxylate (CAS: 2228812-17-5) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate (CAS: 2228812-17-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its trifluoropropyl moiety, has shown promising potential in drug discovery and development, particularly in the design of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, leveraging its unique chemical properties to enhance drug-like characteristics such as metabolic stability and membrane permeability.

One of the most notable applications of this compound is in the development of central nervous system (CNS) targeting agents. Researchers have utilized tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate as a building block for the synthesis of serotonin and dopamine receptor modulators. The trifluoropropyl group is believed to contribute to the enhanced binding affinity and selectivity of these modulators, as demonstrated in recent in vitro and in vivo studies. These findings underscore the compound's potential in addressing neurological disorders such as depression, schizophrenia, and Parkinson's disease.

In addition to its role in CNS drug development, this compound has also been investigated for its application in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the construction of novel HIV-1 protease inhibitors, where the trifluoropropyl group was found to significantly improve the inhibitors' resistance profiles against mutant viral strains. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, suggesting that the incorporation of tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate could represent a strategic approach to overcoming drug resistance in antiviral therapies.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes of this compound. A team at MIT developed a novel catalytic system that enables the efficient synthesis of tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate with improved yield (85%) and reduced byproduct formation. This methodological breakthrough, published in Organic Process Research & Development, addresses previous challenges associated with scale-up production, making the compound more accessible for pharmaceutical applications.

Looking ahead, the versatility of tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate continues to inspire new research directions. Current investigations are exploring its potential in radiopharmaceuticals, where the fluorine atoms could serve as positron emission tomography (PET) imaging probes. Preliminary results from these studies indicate promising tumor-targeting capabilities, potentially opening new avenues in cancer diagnostics and theranostics. As research progresses, this compound is poised to play an increasingly important role in bridging chemical synthesis with biological applications in the pharmaceutical industry.

2228812-17-5 (tert-butyl 3-(3,3,3-trifluoropropyl)piperazine-1-carboxylate) 関連製品

- 1353972-92-5(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide)

- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)

- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)

- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)

- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)

- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)

- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)